molecular formula C6H6ClN3O3S B3037721 4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine CAS No. 56032-35-0

4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine

Cat. No. B3037721
CAS RN: 56032-35-0
M. Wt: 235.65 g/mol
InChI Key: LHFPJGXWWXFDAC-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxy-2-(methylthio)pyrimidine is a chemical compound with the molecular formula C6H7ClN2OS and a molecular weight of 190.65 . It is a versatile scaffold that can undergo various chemical reactions .


Synthesis Analysis

The synthesis of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine involves the conversion of 4,6-Dichloro-2-(methylthio)pyrimidine . It can also undergo Suzuki-Miyaura coupling to afford 4-aryl-6-methoxy-2-(methylthio)pyrimidines .


Molecular Structure Analysis

The InChI code for 4-Chloro-6-methoxy-2-(methylthio)pyrimidine is 1S/C6H7ClN2OS/c1-10-5-3-4(7)8-6(9-5)11-2/h3H,1-2H3 . The SMILES representation is C1(SC)=NC(OC)=CC(Cl)=N1 .


Chemical Reactions Analysis

4-Chloro-6-methoxy-2-(methylthio)pyrimidine can undergo various chemical reactions. It can undergo Suzuki-Miyaura coupling to afford 4-aryl-6-methoxy-2-(methylthio)pyrimidines. It can also undergo amine or alcohol displacement of the chloride, oxidation to sulfone, and condensation reactions to give polycyclic systems .


Physical And Chemical Properties Analysis

4-Chloro-6-methoxy-2-(methylthio)pyrimidine is a white solid . It has a melting point of 38-39℃, a boiling point of 288℃, and a density of 1.36 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Synthesis of Purines

Research by Brown et al. (1972) explored the synthesis of purines using 4-chloro-2,6-dimethyl-5-nitropyrimidine, leading to the creation of various purine compounds. These compounds were tested as amplifiers of phleomycin against E. coli, demonstrating potential applications in biochemical research (Brown, Jones, Angyal, & Grigg, 1972).

Aza-Analogues of Pteridine

In the study of aza-analogues of pteridine, Brown and Sugimoto (1971) utilized 4-hydrazino-2-methoxy-6-methyl-5-nitropyrimidine to produce various pentaazanaphthalenes. This research contributes to the understanding of heterocyclic compounds in chemistry (Brown & Sugimoto, 1971).

Synthesis of Pyrrolo[3,2-d]pyrimidin-7-one Oxides

Čikotienė et al. (2008) reported the use of 4,6-dichloro-2-methylthio-5-nitropyrimidine in synthesizing poly-substituted pyrrolo[3,2-d]pyrimidin-7-one oxides. This synthesis method has implications in the development of new heterocyclic compounds (Čikotienė, Pudziuvelyte, & Brukštus, 2008).

Solid-Phase Synthesis of Olomoucine

Hammarström et al. (2002) utilized 4,6-dichloro-2-(methylthio)-5-nitropyrimidine for the efficient synthesis of olomoucine. This methodology is applicable in the synthesis of highly substituted purines and related scaffolds, highlighting its utility in medicinal chemistry (Hammarström, Smith, Talamas, Labadie, & Krauss, 2002).

Synthesis of Antitumor Agents

Thompson et al. (1997) prepared a series of 2,4,6-trisubstituted-5-nitropyrimidines, including compounds derived from 6-(dibromomethyl)-5-nitropyrimidines, to evaluate their potential as antitumor agents. This indicates the role of nitropyrimidines in the development of cancer treatments (Thompson, Cupps, Wise, Wotring, & Townsend, 1997).

Safety and Hazards

The safety information for 4-Chloro-6-methoxy-2-(methylthio)pyrimidine includes several hazard statements: H302, H315, H319, H332, H335 . Precautionary statements include P280, P305, P310, P338, P351 . It is recommended to handle this compound with care to avoid potential hazards.

properties

IUPAC Name

4-chloro-6-methoxy-2-methylsulfanyl-5-nitropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O3S/c1-13-5-3(10(11)12)4(7)8-6(9-5)14-2/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFPJGXWWXFDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC(=N1)SC)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4,6-Dichloro-2-methylthio-5-nitropyrimidine (5.25 g, 21.88 mmol) in methanol (40 mL) was treated with sodium methoxide (1.3 g, 24.06 mmol). The mixture was stirred at room temperature for 3 h. At this point the reaction was poured onto ice to give a brown solid which was filtered and washed with water. The solid was dried under vacuo to give 4-Chloro-6-methoxy-2-methylthio-5-nitropyrimidine (4.40 g, 85%) as a brown solid. LRMS for C6H6Cl1N3O3S (M+H)+ at m/z=235. The NMR spectrum obtained on the sample is compatible with its structure.
Quantity
5.25 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
1.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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